molecular formula C9H13NO B3428617 N-methylphenylethanolamine CAS No. 68579-60-2

N-methylphenylethanolamine

Cat. No.: B3428617
CAS No.: 68579-60-2
M. Wt: 151.21 g/mol
InChI Key: ZCTYHONEGJTYQV-UHFFFAOYSA-N
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Description

N-Methylphenylethanolamine (C₉H₁₃NO), also known as Halostachine, is a secondary amine with a phenylethanolamine backbone. It features a phenyl group attached to an ethanolamine moiety, with a methyl group substituting the nitrogen atom . Structurally, it is closely related to ephedrine and phenylethylamine (PEA) but differs in functional group substitutions.

Properties

IUPAC Name

2-(methylamino)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTYHONEGJTYQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6027-95-8 (hydrochloride)
Record name N-Methylphenylethanolamine
Source ChemIDplus
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DSSTOX Substance ID

DTXSID90988242
Record name (+/-)-Halostachine
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Methylphenylethanolamine
Source Human Metabolome Database (HMDB)
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CAS No.

6589-55-5, 68579-60-2
Record name 2-(Methylamino)-1-phenylethanol
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Record name N-Methylphenylethanolamine
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Record name (+/-)-Halostachine
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Record name α-[(methylamino)methyl]benzyl alcohol
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Record name HALOSTACHINE, (±)-
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Record name N-Methylphenylethanolamine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

74 - 76 °C
Record name N-Methylphenylethanolamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001387
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biological Activity

N-methylphenylethanolamine, also known as halostachine, is a natural alkaloid primarily recognized for its role as a substrate for phenylethanolamine N-methyltransferase (PNMT). This compound plays a significant role in the synthesis of epinephrine from norepinephrine, which is crucial for cardiovascular regulation. Its biological activity has been the subject of various studies, focusing on its interactions with enzymes and receptors in the body.

Enzymatic Role and Mechanism

This compound acts as a substrate for PNMT, facilitating the methylation process that converts norepinephrine into epinephrine. This enzymatic reaction is essential for maintaining normal cardiovascular functions. Research indicates that at lower concentrations, this compound shows specificity towards monoamine oxidase B (MAO-B), while at higher concentrations, it can interact with both MAO-A and MAO-B .

Table 1: Enzymatic Activity of this compound

EnzymeConcentration RangeActivity Level
PNMTLowHigh specificity
MAO-BLowSpecific substrate
MAO-AHighNon-specific interaction

Pharmacological Effects

This compound exhibits significant pharmacological effects, including pressor activity, which refers to its ability to raise blood pressure. Studies have shown that it produces a maximum rise in blood pressure comparable to phenylethanolamine but with reduced potency. For instance, in feline models, a dose of approximately 5×106 M5\times 10^{-6}\text{ M} resulted in a blood pressure increase of 26 mm Hg .

Moreover, it has been observed to cause bradycardia (decreased heart rate) and hypothermia (decreased body temperature), effects that are inversely related to the dosage administered. These findings suggest that this compound acts on both alpha and beta adrenergic receptors .

Table 2: Pharmacological Effects of this compound

EffectDescriptionObserved Response
Blood PressurePressor activityIncrease by 26 mm Hg
Heart RateBradycardiaDose-dependent decrease
Body TemperatureHypothermiaInversely correlated with dose

Case Studies

Several case studies have highlighted the biological activity of this compound. One notable study examined its effects on various animal models, including sheep and dogs. The study assessed the enzymatic activity of PNMT in different tissues and found that this compound was a selective substrate for this enzyme across species .

Another research focused on its interaction with beta-adrenergic receptors using transfected HEK 293 cells, revealing that this compound has partial agonist properties at beta-2 receptors, demonstrating about 19% efficacy compared to epinephrine in stimulating cAMP accumulation .

Research Findings

Recent studies have provided insights into the molecular interactions and potential therapeutic applications of this compound. For example, it has been implicated in various conditions such as hypertension and heart diseases due to its regulatory role on catecholamines .

Future Directions

Further research is warranted to explore the full range of biological activities associated with this compound. Investigating its potential therapeutic uses in cardiovascular disorders and understanding its metabolic pathways could yield significant benefits.

Scientific Research Applications

Cardiovascular Pharmacology

N-methylphenylethanolamine plays a crucial role as a substrate for phenylethanolamine N-methyltransferase (PNMT), which catalyzes the conversion of norepinephrine to epinephrine. This conversion is vital for regulating cardiovascular functions. Studies indicate that this compound exhibits pressor activity, albeit less potent than epinephrine .

Case Study: Pressor Activity

  • Study : Chen et al. observed that intravenous administration of racemic this compound in cats resulted in a maximum blood pressure rise of 26 mm Hg at a dose of 5×106M5\times 10^{-6}M .
  • Findings : This suggests potential use in managing hypotensive conditions.

Neurotransmitter Regulation

This compound has been linked to neurotransmitter regulation, particularly concerning catecholamines. Its interactions with monoamine oxidases (MAO-A and MAO-B) highlight its potential role in neuropharmacology.

Research Insights

  • At lower concentrations, this compound shows specificity towards MAO-B but can interact with both MAO types at higher concentrations .
  • This dual interaction suggests applications in treating neurological disorders where catecholaminergic systems are implicated.

Enzymatic Activity and Inhibition

The compound's role as a substrate for PNMT indicates its importance in enzymatic pathways involving catecholamines. Research has demonstrated that variations in PNMT activity can influence physiological responses to stress and other stimuli.

Enzymatic Assay Methodology

  • A sensitive method for assaying PNMT activity using radioactive substrates has been developed, allowing for detailed examination of this compound's effects on enzyme kinetics .

Chemical Reactions Analysis

Enzymatic Methylation by Phenylethanolamine N-Methyltransferase (PNMT)

N-Methylphenylethanolamine is biosynthesized via the methylation of phenylethanolamine by PNMT, an enzyme that uses S-adenosyl-L-methionine (SAM) as a methyl donor. This reaction follows an SN2 mechanism , where SAM’s methyl group is directly transferred to the nitrogen atom of phenylethanolamine .

Key Features of the Reaction

ParameterValue
EnzymePNMT (EC 2.1.1.28)
SubstratePhenylethanolamine
CofactorS-Adenosyl-L-methionine (SAM)
Rate-Limiting StepMethyl transfer (SN2 mechanism)
InhibitorsSKF 64139, SKF 29661 (competitive)

This reaction is critical in catecholamine biosynthesis, particularly in adrenal glands .

Oxidative Deamination via Monoamine Oxidases (MAO)

This compound is metabolized by MAO isoforms, with substrate specificity dependent on concentration:

MAO Catalyzed Degradation

EnzymeSubstrate ConcentrationKm (μM)Vmax (nM/mg protein/30 min)
MAO-B10 μM27.73.67
MAO-A100 μM1437.87

At low concentrations (10 μM), MAO-B selectively oxidizes this compound, while higher concentrations (≥100 μM) engage MAO-A . The reaction produces ammonia and the corresponding aldehyde, which is further oxidized or reduced.

N-Alkylation and Acylation Reactions

The tertiary amine group undergoes typical nucleophilic reactions:

Synthetic Modifications

Reaction TypeReagentProductConditions
N-AlkylationAlkyl halides (e.g., CH₃I)Quaternary ammonium saltsBasic (e.g., NaOH)
AcylationAcyl chloridesN-Acyl derivativesAnhydrous conditions

These reactions enable the synthesis of derivatives for pharmacological studies.

Acid-Base Reactions and Salt Formation

The amine group’s basicity (pKa = 9.29) allows salt formation with acids:

Salt Properties

Salt FormMelting Point (°C)Optical Rotation ([α]D)
Hydrochloride113–114-52.21° (levorotatory)

The hydrochloride salt is the most stable and commonly used form .

Comparison with Similar Compounds

Key Properties :

  • Chemical Formula: C₉H₁₃NO
  • Synonyms: Halostachine, N-Methyl-1-phenylethanamine hydrochloride (in salt form)
  • Biological Role: Acts as a β-adrenergic receptor agonist, stimulating the release of epinephrine and norepinephrine .
  • Natural Occurrence : Metabolite of PEA, found in cocoa beans .
  • Applications : Used in pre-workout supplements and fat burners for its stimulant effects .

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Core Structure Substituents Receptor Affinity Potency Relative to Ephedrine
N-Methylphenylethanolamine Phenylethanolamine N-methyl β1/β2-adrenergic Moderate (~50% less potent)
Ephedrine Phenylethanolamine N-methyl, Cβ-hydroxyl α/β-adrenergic High (baseline)
DMAA Branched alkylamine N,N-dimethyl, Cα-methyl β-adrenergic High (similar to ephedrine)
Phenylethylamine (PEA) Phenethylamine None (primary amine) Trace amine-associated receptor (TAAR1) Low (endogenous metabolite)
Synephrine Phenylethanolamine N-methyl, p-hydroxyl β3-adrenergic Moderate (selective for fat metabolism)

Comparison with Other Compounds :

  • Ephedrine : Traditionally extracted from Ephedra plants; synthetic routes involve fermentation or chiral resolution .
  • DMAA : Synthesized via alkylation of dimethylamine with α-methylstyrene .
  • PEA: Produced endogenously via decarboxylation of phenylalanine or chemically via nitrile reduction .

Pharmacological Effects and Mechanisms

Table 2: Pharmacological Profiles

Compound Mechanism of Action Clinical Effects Side Effects
This compound β1/β2-adrenergic agonist; releases catecholamines Increased energy, focus, lipolysis Mild tachycardia, restlessness
Ephedrine Mixed α/β-adrenergic agonist Bronchodilation, weight loss, stimulant Hypertension, arrhythmias
DMAA Potent β-adrenergic agonist Enhanced athletic performance Severe cardiovascular risks
Synephrine Selective β3-adrenergic agonist Thermogenesis, fat oxidation Minimal side effects

Key Findings :

  • This compound’s lower potency reduces cardiovascular risks compared to ephedrine and DMAA .
  • Unlike PEA, it resists degradation by monoamine oxidase (MAO) due to N-methylation, prolonging its effects .

Metabolic and Biomarker Roles

This compound is implicated in metabolic dysregulation:

  • Toxicity Studies : Elevated in serum during doxorubicin-induced cardiotoxicity, suggesting a role in oxidative stress .

Comparison :

  • L-Alanine and Pyroglutamic Acid : Co-perturbed in doxorubicin toxicity but unrelated to adrenergic activity .
  • PEA: Rapidly metabolized by MAO, limiting its exogenous use .

Regulatory and Commercial Status

Compound Regulatory Status Commercial Use
This compound Restricted in supplements due to stimulant properties Pre-workouts (e.g., Symbiote Extreme, Pyro Fat Burner)
Ephedrine Banned in dietary supplements (FDA) Pharmaceuticals (asthma, hypotension)
DMAA Banned globally (WADA, FDA) Illicit athletic enhancers
Synephrine Legal in most countries Weight-loss supplements

Q & A

Q. What are the standard methodologies for synthesizing N-methylphenylethanolamine in laboratory settings?

this compound can be synthesized enzymatically via phenylethanolamine N-methyltransferase (PNMT), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to phenylethanolamine . Alternative chemical methods include reductive amination of phenylacetaldehyde derivatives using methylamine and catalysts like sodium cyanoborohydride. Purity validation requires HPLC or LC-MS, with comparative retention times or mass spectra against reference standards .

Q. How should this compound be safely stored and handled in laboratory environments?

Store in airtight containers at 2–8°C, protected from light and moisture. Use chemical fume hoods for handling, and wear PPE (nitrile gloves, lab coats, safety goggles) to prevent skin/eye contact. Incompatibilities include strong oxidizers and acids; waste must be neutralized and disposed via certified hazardous waste services .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

LC-MS/MS is the gold standard due to high sensitivity and specificity. For serum or tissue homogenates, employ reverse-phase C18 columns with mobile phases like 0.1% formic acid in acetonitrile/water. Internal standards (e.g., deuterated analogs) improve accuracy. UV-Vis detection (λ = 254 nm) is suitable for purified samples but lacks sensitivity for trace analysis .

Advanced Research Questions

Q. How does this compound interact with monoamine oxidases (MAOs), and what experimental models are used to study this?

this compound is a substrate for both MAO-A and MAO-B, with kinetic parameters (Km, Vmax) varying by isoform and tissue source. In vitro assays use purified MAO enzymes (e.g., from human liver mitochondria) and measure hydrogen peroxide production via fluorometric probes (e.g., Amplex Red). Competitive inhibition studies require co-incubation with selective inhibitors (clorgyline for MAO-A; deprenyl for MAO-B) .

Q. What role does this compound play in disease pathogenesis, and how can its biomarker potential be validated?

Elevated serum levels correlate with Wilson’s disease (WD) and doxorubicin-induced cardiotoxicity. Metabolomic workflows involve:

  • Cohort studies: Compare WD patients vs. controls using LC-HRMS.
  • Multivariate analysis (PLS-DA) to identify discriminant metabolites.
  • Pathway enrichment (e.g., KEGG) to link this compound to ammonia metabolism or oxidative stress . Validation requires replication in independent cohorts and mechanistic studies (e.g., knockout models to assess metabolic flux).

Q. How can researchers resolve contradictions in reported substrate specificity of this compound for MAO isoforms?

Discrepancies arise from enzyme source (species-specific MAO activity) or assay conditions (pH, temperature). To address this:

  • Standardize assays using recombinant human MAO isoforms.
  • Perform Michaelis-Menten kinetics under controlled buffer systems (e.g., 50 mM potassium phosphate, pH 7.4).
  • Cross-validate findings with structural studies (e.g., molecular docking to compare binding affinities) .

Q. What experimental strategies optimize the enzymatic synthesis of this compound for high-throughput applications?

Optimize PNMT activity by:

  • Screening SAM analogs (e.g., Se-adenosylselenomethionine) for enhanced methyl transfer.
  • Immobilizing PNMT on magnetic nanoparticles for recyclability.
  • Coupling with ATP regeneration systems to sustain SAM pools. Monitor yield via NMR (δ 2.4 ppm for methyl group) .

Methodological Notes

  • Systematic Reviews : Adhere to PRISMA guidelines for literature synthesis, including risk-of-bias assessment and meta-regression for heterogeneous data .
  • Enzyme Assays : Include negative controls (heat-inactivated enzymes) to rule out non-specific reactions.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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